N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c19-18(20,21)17-3-1-14(2-4-17)13-28(26,27)24-9-10-25-12-16(11-23-25)15-5-7-22-8-6-15/h1-8,11-12,24H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSLLVUACSTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their activity.
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in oxidative stress and inflammation.
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties, including enhanced bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antioxidant effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a trifluoromethyl group can enhance the compound’s lipophilicity, which can impact its chemical reactivity, physico-chemical behavior, and biological activity. Furthermore, the compound’s interaction with its environment can be influenced by factors such as pH, temperature, and the presence of other molecules.
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridine and Pyrazole Rings : These heterocyclic structures are known for their roles in various biological activities.
- Methanesulfonamide Group : This functional group is crucial for its interaction with biological targets.
The molecular formula is , indicating the presence of trifluoromethyl and sulfonamide functionalities that enhance its pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For instance, it may affect enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : In vitro studies have demonstrated that related compounds in the same class exhibit bactericidal properties against Mycobacterium tuberculosis (Mtb). The compound's structural similarities suggest potential effectiveness against similar pathogens .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of various substituents on the pyrazole and pyridine rings. For example:
- Substituent Variations : Modifications at the C3 and C4 positions of the pyrazole ring significantly influence biological activity. Compounds with specific functional groups showed enhanced potency against Mtb, with minimum inhibitory concentrations (MICs) often below 0.5 μM .
- Critical Functionalities : The presence of the methanesulfonamide group is essential for maintaining activity, as demonstrated by comparative studies where modifications led to decreased efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antitubercular Activity : A study identified a related pyrazole compound as a promising candidate against Mtb, demonstrating moderate activity in various media conditions that simulate in vivo environments . The compound's unique binding interactions were highlighted as a potential novel mechanism of action.
- Cellular Effects : Research has shown that compounds with similar structures can modulate cell signaling pathways, affecting gene expression related to cell growth and differentiation. This suggests potential applications in cancer therapy .
- In Vivo Efficacy : Further investigations into the pharmacokinetics and bioavailability of these compounds are ongoing to determine their effectiveness in clinical settings.
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals distinct advantages:
| Compound Name | Structure | MIC (µM) | Activity |
|---|---|---|---|
| Compound A | Similar | <0.5 | Antitubercular |
| Compound B | Similar | >50 | Low activity |
| N-{...} | Target | <0.5 | High potency |
Comparison with Similar Compounds
N-[2-(Diethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (N2K)
- Structure: Shares the methanesulfonamide and 4-(trifluoromethyl)phenyl groups but replaces the pyrazole-pyridine-ethyl chain with a diethylaminoethyl group.
- Key Data :
- However, the lack of aromatic heterocycles may reduce target binding affinity compared to the pyridine-pyrazole system.
N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Structure : Contains a pyrazole-sulfonamide core with a hydroxyethyl-trifluoromethylphenyl substituent.
- Key Data :
- Functional Impact : The hydroxyl group enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability. The absence of a pyridine ring limits π-π interactions compared to the target compound.
Methanesulfonamide,N-[[4-[1-(6-methoxy-3-pyridinyl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-5-yl]phenyl]methyl]- (CAS 705937-73-1)
- Structure : Features a benzyl-linked pyrazole with trifluoroethoxy and methoxypyridinyl groups.
- Key Data :
- Functional Impact : The trifluoroethoxy group increases lipophilicity, while the methoxypyridine may alter electronic properties. The benzyl linker vs. ethyl chain could influence conformational flexibility.
Piperazinyl Methanesulfonate Derivatives (e.g., 3g)
- Structure : Piperazine-propyl-methanesulfonate derivatives with aryl substitutions (e.g., 3-methoxyphenyl).
- Key Data : Synthesized via nucleophilic substitution in acetonitrile/NaOH .
- Functional Impact : Piperazine rings are common in neurotransmitter-targeting drugs. The target compound’s pyridine-pyrazole system may offer distinct binding modes compared to piperazine’s basic nitrogen.
Structural and Functional Analysis Table
Research Findings and Implications
- Target Compound : The pyridine-pyrazole system likely enhances binding to kinases or ion channels via aromatic interactions, while the trifluoromethyl group improves pharmacokinetics .
- Solubility vs. Affinity Trade-offs : Compounds with hydrophilic groups (e.g., hydroxyl in ) prioritize solubility, whereas lipophilic substituents (e.g., trifluoroethoxy in ) favor membrane penetration .
- Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for diseases requiring dual targeting (e.g., inflammation and cancer), leveraging sulfonamide’s enzyme inhibition and heterocycles’ receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
